β-Formylpropionic Acid
β-Formylpropionic Acid
Succinic semialdehyde is an aldehydic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-oxobutanoate.
Succinic acid semialdehyde, also known as 3-formylpropionic acid or 4-oxobutanoate, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Succinic acid semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Succinic acid semialdehyde has been found in human testicle tissue, and has also been detected in multiple biofluids, such as urine and cerebrospinal fluid. Within the cell, succinic acid semialdehyde is primarily located in the cytoplasm, mitochondria and adiposome. Succinic acid semialdehyde exists in all eukaryotes, ranging from yeast to humans. Succinic acid semialdehyde participates in a number of enzymatic reactions. In particular, Succinic acid semialdehyde and L-glutamic acid can be biosynthesized from Gamma-aminobutyric acid and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Succinic acid semialdehyde can be converted into succinic acid through its interaction with the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. In humans, succinic acid semialdehyde is involved in the glutamate metabolism pathway and the homocarnosinosis pathway. Succinic acid semialdehyde is also involved in several metabolic disorders, some of which include 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the hyperinsulinism-hyperammonemia syndrome pathway, succinic semialdehyde dehydrogenase deficiency, and the 2-hydroxyglutric aciduria (D and L form) pathway. Outside of the human body, succinic acid semialdehyde can be found in a number of food items such as rosemary, herbs and spices, napa cabbage, and teff. This makes succinic acid semialdehyde a potential biomarker for the consumption of these food products. Succinic acid semialdehyde is a potentially toxic compound.
Succinic acid semialdehyde, also known as 3-formylpropionic acid or 4-oxobutanoate, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Succinic acid semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Succinic acid semialdehyde has been found in human testicle tissue, and has also been detected in multiple biofluids, such as urine and cerebrospinal fluid. Within the cell, succinic acid semialdehyde is primarily located in the cytoplasm, mitochondria and adiposome. Succinic acid semialdehyde exists in all eukaryotes, ranging from yeast to humans. Succinic acid semialdehyde participates in a number of enzymatic reactions. In particular, Succinic acid semialdehyde and L-glutamic acid can be biosynthesized from Gamma-aminobutyric acid and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Succinic acid semialdehyde can be converted into succinic acid through its interaction with the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. In humans, succinic acid semialdehyde is involved in the glutamate metabolism pathway and the homocarnosinosis pathway. Succinic acid semialdehyde is also involved in several metabolic disorders, some of which include 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the hyperinsulinism-hyperammonemia syndrome pathway, succinic semialdehyde dehydrogenase deficiency, and the 2-hydroxyglutric aciduria (D and L form) pathway. Outside of the human body, succinic acid semialdehyde can be found in a number of food items such as rosemary, herbs and spices, napa cabbage, and teff. This makes succinic acid semialdehyde a potential biomarker for the consumption of these food products. Succinic acid semialdehyde is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
692-29-5
VCID:
VC0044764
InChI:
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
SMILES:
C(CC(=O)O)C=O
Molecular Formula:
C4H6O3
Molecular Weight:
102.09 g/mol
β-Formylpropionic Acid
CAS No.: 692-29-5
Reference Standards
VCID: VC0044764
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
CAS No. | 692-29-5 |
---|---|
Product Name | β-Formylpropionic Acid |
Molecular Formula | C4H6O3 |
Molecular Weight | 102.09 g/mol |
IUPAC Name | 4-oxobutanoic acid |
Standard InChI | InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) |
Standard InChIKey | UIUJIQZEACWQSV-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)C=O |
Canonical SMILES | C(CC(=O)O)C=O |
Physical Description | Solid |
Description | Succinic semialdehyde is an aldehydic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-oxobutanoate. Succinic acid semialdehyde, also known as 3-formylpropionic acid or 4-oxobutanoate, belongs to the class of organic compounds known as straight chain fatty acids. These are fatty acids with a straight aliphatic chain. Succinic acid semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Succinic acid semialdehyde has been found in human testicle tissue, and has also been detected in multiple biofluids, such as urine and cerebrospinal fluid. Within the cell, succinic acid semialdehyde is primarily located in the cytoplasm, mitochondria and adiposome. Succinic acid semialdehyde exists in all eukaryotes, ranging from yeast to humans. Succinic acid semialdehyde participates in a number of enzymatic reactions. In particular, Succinic acid semialdehyde and L-glutamic acid can be biosynthesized from Gamma-aminobutyric acid and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Succinic acid semialdehyde can be converted into succinic acid through its interaction with the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. In humans, succinic acid semialdehyde is involved in the glutamate metabolism pathway and the homocarnosinosis pathway. Succinic acid semialdehyde is also involved in several metabolic disorders, some of which include 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, the hyperinsulinism-hyperammonemia syndrome pathway, succinic semialdehyde dehydrogenase deficiency, and the 2-hydroxyglutric aciduria (D and L form) pathway. Outside of the human body, succinic acid semialdehyde can be found in a number of food items such as rosemary, herbs and spices, napa cabbage, and teff. This makes succinic acid semialdehyde a potential biomarker for the consumption of these food products. Succinic acid semialdehyde is a potentially toxic compound. |
Synonyms | 3-Formylpropanoic Acid; 3-Formylpropionic Acid; 4-Oxobutanoic acid; 4-Oxobutyric acid; Butyraldehydic Acid; 3-Formylpropanoic Acid; Succinic Acid Semialdehyde; Succinic Semialdehyde; γ-Oxybutyric Acid |
PubChem Compound | 1112 |
Last Modified | Nov 11 2021 |
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